molecular formula C23H29N3O B248308 N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

货号 B248308
分子量: 363.5 g/mol
InChI 键: OTRXMCGDEVYTFQ-VMPITWQZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. BTK inhibition has been linked to the treatment of various hematological malignancies, autoimmune diseases, and inflammatory disorders.

作用机制

N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide inhibits the activity of BTK, a key enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of B-cells, and its inhibition leads to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. In addition, BTK inhibition has been shown to modulate the activity of other immune cells, including T-cells and macrophages, leading to the suppression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been shown to induce apoptosis of malignant B-cells and suppress the proliferation of both malignant and non-malignant B-cells. In addition, N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been shown to modulate the activity of other immune cells, leading to the suppression of pro-inflammatory cytokines. N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has also been shown to have a favorable safety profile, with minimal off-target effects.

实验室实验的优点和局限性

One of the main advantages of N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide is its specificity for BTK, which reduces the risk of off-target effects. In addition, N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has shown efficacy in preclinical models of various hematological malignancies and autoimmune diseases. However, one limitation of N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide is its relatively short half-life, which may limit its efficacy in clinical settings.

未来方向

There are several future directions for the development of N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide and other BTK inhibitors. One potential area of research is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or CD20 antibodies, to enhance their efficacy. Another area of research is the identification of biomarkers that can predict response to BTK inhibitors, which could lead to personalized treatment strategies. Finally, the development of more potent and selective BTK inhibitors with longer half-lives could further enhance the therapeutic potential of this class of drugs.

合成方法

The synthesis of N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide involves a multi-step process that begins with the reaction of 4-methylbenzoyl chloride with 1,2-diaminopropane to form N-(4-methylphenyl)propane-1,2-diamine. This intermediate is then reacted with 4-[(2E)-3-phenyl-2-propenyl]-1-piperazinecarboxylic acid tert-butyl ester to form the final product, N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide.

科学研究应用

N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been extensively studied in preclinical models and has shown promising results in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In addition, N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has shown efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE).

属性

分子式

C23H29N3O

分子量

363.5 g/mol

IUPAC 名称

N-(4-methylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C23H29N3O/c1-20-9-11-22(12-10-20)24-23(27)13-15-26-18-16-25(17-19-26)14-5-8-21-6-3-2-4-7-21/h2-12H,13-19H2,1H3,(H,24,27)/b8-5+

InChI 键

OTRXMCGDEVYTFQ-VMPITWQZSA-N

手性 SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3

SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3

规范 SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。